3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
Description
3,3-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is a synthetic small molecule featuring a fused pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at the 1-position and a 3,3-dimethylbutanamide moiety at the 5-position. This structure is part of a broader class of pyrazolopyrimidine derivatives, which are extensively studied for their kinase inhibitory and anticancer properties . The pyrazolo[3,4-d]pyrimidine scaffold mimics purine bases, enabling interactions with ATP-binding pockets in enzymes such as EGFR (epidermal growth factor receptor) and other kinases .
Properties
IUPAC Name |
3,3-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-17(2,3)9-14(23)20-21-11-18-15-13(16(21)24)10-19-22(15)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNFYQJOGXOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide generally involves multiple steps, starting from readily available precursors. The initial step typically involves the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving hydrazine derivatives and β-diketones under acidic or basic conditions.
The subsequent steps focus on attaching the 1-phenyl and 4-oxo functionalities to the pyrazolo[3,4-d]pyrimidine core, often through electrophilic aromatic substitution or oxidation reactions. The final step involves coupling this moiety with 3,3-dimethylbutanoic acid, likely using standard amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity while minimizing costs and environmental impact. Large-scale production would utilize automated continuous-flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidative reactions at the phenyl ring or the pyrazole ring, leading to various quinone or other oxidized derivatives.
Reduction: : Reduction of the oxo group can yield hydroxyl derivatives, altering the compound's polarity and bioactivity.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring, particularly under harsh conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3, or hydrogen peroxide.
Reducing agents: NaBH4 or LiAlH4.
Coupling agents: EDCI, DCC for amide bond formation.
Major Products Formed from These Reactions:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules, especially those requiring a pyrazolo[3,4-d]pyrimidine scaffold.
Biology and Medicine: Given its structural complexity, 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide could be explored for potential biological activities, such as enzyme inhibition or receptor binding. Its core structure is reminiscent of various bioactive molecules, making it a candidate for drug discovery programs.
Industry: The compound can be utilized in the creation of specialized polymers, agrochemicals, or as a ligand in catalysis, further illustrating its versatility.
Mechanism of Action
Mechanism: The detailed mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The 4-oxo group could play a key role in hydrogen bonding interactions, while the aromatic system could participate in π-π stacking with nucleobases or aromatic amino acid residues.
Molecular Targets and Pathways: Potential pathways include inhibition of enzymes by mimicking natural substrates or binding to receptor sites, thereby modulating signal transduction pathways.
Comparison with Similar Compounds
Table 1: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Findings and Mechanistic Insights
Carbohydrazide Derivatives () :
- Compounds 234–237 demonstrated moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 34.55–60.02 µM) and EGFR inhibition (IC₅₀: 0.186 µM for Compound 237).
- Apoptosis induction via flow cytometry showed Compound 235 as the most potent (highest apoptotic activity), suggesting substituent-dependent efficacy .
- Docking studies (PDB ID: 1M17) revealed ATP-binding site competition, similar to erlotinib (EGFR IC₅₀: 0.03 µM), but with lower potency .
Urea Derivatives (): Mishra et al. (2016) synthesized 1-(4-imino-1-substituted-pyrazolopyrimidin-5-yl)urea derivatives with notable in vitro and in vivo anticancer activity. The urea group enhances hydrogen bonding with kinase targets, improving binding affinity compared to amide derivatives .
However, biological data are absent in available sources .
Structural-Activity Relationship (SAR) Analysis
- Phenyl Substitution : The 1-phenyl group in the target compound and analogues (e.g., Compound 237) is critical for π-π stacking interactions in kinase binding pockets .
- Amide vs.
- Alkyl/Aryl Side Chains : The 3,3-dimethylbutanamide group in the target compound may reduce metabolic degradation compared to simpler alkyl chains (e.g., ethyl in ) but requires empirical validation .
Biological Activity
3,3-Dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the condensation of 3,5-dimethylpyrazole with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The synthetic routes are crucial for optimizing yield and purity for biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that related compounds inhibited fibroblast growth factor receptor (FGFR) tyrosine kinases, leading to significant antitumor activity in xenograft models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve interference with bacterial protein synthesis and cell wall integrity. For example, benzyl derivatives have shown promising results against Staphylococcus aureus and Escherichia coli with varying degrees of efficacy .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit critical pathways involved in cancer cell proliferation or bacterial survival by binding to active sites on target proteins. This interaction alters biochemical processes essential for cellular function .
Data Table: Biological Activities Overview
Case Studies
- Anticancer Study : A recent investigation into related pyrazolo compounds revealed that they effectively inhibited tumor growth in bladder cancer xenograft models when administered at specific dosages. These findings suggest that modifications in the pyrazolo structure can enhance anticancer efficacy.
- Antimicrobial Testing : In vitro studies showed that derivatives exhibited varied effectiveness against a panel of bacterial strains. The most potent derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
